β-Amino Acid Backbone Confers Resistance to Proteolytic Degradation Compared to α-Amino Acid Analog
The target compound possesses a β-amino acid backbone (Cβ–Cα–C=O ester) with an additional methylene unit compared to the α-amino acid analog 4-nitro-L-phenylalanine methyl ester hydrochloride (H-Phe(4-NO2)-OMe·HCl). β-Amino acid-containing peptides are documented to resist hydrolysis by common serine and cysteine proteases that rapidly cleave α-peptide bonds [1]. In DPP-4 inhibitor programs, β-homophenylalanine-based inhibitors demonstrated sustained in vivo efficacy in oral glucose tolerance tests in rodent models, whereas α-amino acid-based leads often required extensive backbone modification to achieve comparable metabolic stability [1]. The 4-nitro substituent provides an additional handle for further reduction to the aniline, enabling late-stage diversification not possible with unsubstituted phenylalanine analogs.
| Evidence Dimension | Proteolytic stability of β-amino acid vs. α-amino acid backbone |
|---|---|
| Target Compound Data | β-amino acid backbone (C11H15ClN2O4, MW 274.70); additional Cβ methylene compared to α-amino acid |
| Comparator Or Baseline | 4-Nitro-L-phenylalanine methyl ester hydrochloride (C10H13ClN2O4, MW 260.67); α-amino acid backbone, lacks Cβ methylene |
| Quantified Difference | Backbone extension by one CH₂ group (MW difference 14.03); class-level resistance to proteolysis documented across multiple β-amino acid peptidomimetic series [1] |
| Conditions | In vitro proteolytic stability assays with serine/cysteine proteases (class-level evidence); in vivo DPP-4 inhibitor efficacy in ob/ob mouse oral glucose tolerance test (for β-homophenylalanine class) [1] |
Why This Matters
The β-backbone is the primary structural determinant of metabolic stability in peptide-based probes and therapeutics; procurement of the α-amino acid analog will yield a compound susceptible to rapid proteolytic clearance in biological systems.
- [1] Jiang, T.; Zhou, Y.; Chen, Z.; Sun, P.; Zhu, J.; Zhang, Q.; Wang, Z.; Shao, Q.; Jiang, X.; Li, B.; Wang, H.; Zhu, W.; Shen, J. Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Novel DPP-4 Inhibitors. ACS Med. Chem. Lett. 2015, 6 (5), 575–580. View Source
